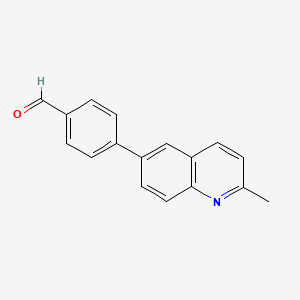

4-(2-Methylquinolin-6-yl)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

893735-99-4 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

4-(2-methylquinolin-6-yl)benzaldehyde |

InChI |

InChI=1S/C17H13NO/c1-12-2-5-16-10-15(8-9-17(16)18-12)14-6-3-13(11-19)4-7-14/h2-11H,1H3 |

InChI Key |

OADHTSJQNYUVHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 2 Methylquinolin 6 Yl Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a versatile functional handle for a variety of chemical transformations, including condensation reactions, oxidation and reduction processes, and nucleophilic additions.

Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. mychemblog.compearson.comthermofisher.compurechemistry.orgnih.gov While specific studies on 4-(2-Methylquinolin-6-yl)benzaldehyde are not extensively documented, the aldehyde functionality is expected to readily participate in this reaction. Compounds with active methylene (B1212753) groups, such as malonic acid derivatives and cyanoacetates, can be employed to generate α,β-unsaturated products. The reaction is typically catalyzed by a weak base, such as an amine or its salt. mychemblog.com

Schiff Base Formation: The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases (or imines). iosrjournals.orgjetir.orgnih.gov This condensation reaction is a fundamental transformation in organic chemistry and is crucial for the synthesis of various biologically active compounds and ligands for metal complexes. iosrjournals.orgchemsociety.org.ng The reaction of this compound with various primary amines would yield a library of Schiff base derivatives with diverse electronic and steric properties.

A representative table of potential reactants for these condensation reactions is provided below.

| Reaction Type | Reactant | Catalyst | Potential Product |

| Knoevenagel Condensation | Diethyl malonate | Piperidine/Acetic acid | Diethyl 2-((4-(2-methylquinolin-6-yl)phenyl)methylene)malonate |

| Knoevenagel Condensation | Malononitrile | Basic alumina | 2-((4-(2-Methylquinolin-6-yl)phenyl)methylene)malononitrile |

| Schiff Base Formation | Aniline (B41778) | Acetic acid | N-((4-(2-Methylquinolin-6-yl)phenyl)methylene)aniline |

| Schiff Base Formation | 2-Aminophenol | p-Toluenesulfonic acid | 2-(((4-(2-Methylquinolin-6-yl)phenyl)methylene)amino)phenol |

Oxidation and Reduction Processes of the Aldehyde Group

Oxidation: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(2-Methylquinolin-6-yl)benzoic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like silver oxide. organic-chemistry.orgorganic-chemistry.orgmdpi.com The resulting carboxylic acid can serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-(2-Methylquinolin-6-yl)phenyl)methanol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.net These reagents act as sources of hydride ions that attack the electrophilic carbonyl carbon. libretexts.org

The table below summarizes these key transformations.

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 4-(2-Methylquinolin-6-yl)benzoic acid |

| Oxidation | Silver(I) oxide (Ag₂O) | 4-(2-Methylquinolin-6-yl)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (4-(2-Methylquinolin-6-yl)phenyl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (4-(2-Methylquinolin-6-yl)phenyl)methanol |

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group to form a secondary alcohol after acidic workup. libretexts.orgyoutube.comresearchgate.netyoutube.com For instance, the reaction of this compound with methylmagnesium bromide would yield 1-(4-(2-methylquinolin-6-yl)phenyl)ethanol.

Reactions Involving the Methyl Group on the Quinoline (B57606) Ring

The methyl group at the 2-position of the quinoline ring is activated due to the electron-withdrawing nature of the heterocyclic system, making it susceptible to various transformations.

C-H Activation and Functionalization Strategies

Recent advancements in organometallic chemistry have enabled the direct functionalization of C-H bonds. nih.govsemanticscholar.orgnih.govresearchgate.net The methyl group of 2-methylquinoline (B7769805) derivatives can undergo C-H activation, allowing for the introduction of various functional groups. Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are often employed in these reactions. semanticscholar.org These strategies provide a more atom-economical and efficient route to complex quinoline derivatives compared to traditional methods that require pre-functionalization.

Transformations at the Methyl Position for Derivatization

The acidic nature of the protons on the methyl group of 2-methylquinoline allows it to participate in condensation reactions with aldehydes and ketones in the presence of a suitable catalyst. For example, the reaction of 2-methylquinoline with benzaldehyde (B42025) derivatives can yield styrylquinolines. researchgate.net This reactivity can be extended to this compound itself, potentially leading to oligomeric or polymeric structures under appropriate conditions.

The following table outlines potential derivatization reactions at the methyl position.

| Reaction Type | Reagent | Catalyst | Potential Product |

| Condensation | Benzaldehyde | Zinc chloride | 4-(2-(Styryl)quinolin-6-yl)benzaldehyde |

| Condensation | Acetone (B3395972) | Strong base | 4-(2-(Prop-1-en-2-yl)quinolin-6-yl)benzaldehyde |

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a key center of reactivity due to its basicity and the presence of a lone pair of electrons. This allows it to participate in reactions such as quaternization and N-oxidation, and to act as a ligand in coordination chemistry.

Quaternization and N-Oxidation Reactions

The nitrogen atom of the quinoline ring can readily react with electrophiles. Quaternization, the reaction with alkylating agents, results in the formation of N-alkyl quinolinium salts. This process is a standard SN2 reaction, where the reaction's success and rate can be influenced by the nature of the alkylating agent, the solvent, and steric hindrance around the nitrogen atom. For instance, reactions with tosylates have been used to create quaternary salts of similar heterocyclic amines, with reaction times and yields varying based on the specific amine and sulfonate used nih.gov.

N-oxidation involves the oxidation of the quinoline nitrogen to form a quinoline N-oxide. This transformation alters the electronic properties of the quinoline ring system significantly. The N-oxide group acts as a strong directing group in subsequent functionalization reactions, particularly activating the C2 and C8 positions for C-H activation and other modifications mdpi.comresearchgate.net. The formation of the N-oxide can be achieved using various oxidizing agents. These N-oxides are valuable synthetic intermediates, as the oxygen atom can be removed later in a synthetic sequence, offering a powerful strategy for regioselective functionalization of the quinoline core researchgate.netorganic-chemistry.org.

Coordination Chemistry Potential

The quinoline moiety is a well-established ligand in coordination chemistry. The nitrogen atom possesses a lone pair of electrons that can coordinate with a wide variety of metal ions researchgate.net. In the case of this compound, the nitrogen atom can act as a monodentate ligand. Furthermore, the presence of the aldehyde oxygen atom introduces the possibility of bidentate chelation, where both the quinoline nitrogen and the aldehyde oxygen coordinate to the same metal center, forming a stable chelate ring.

The coordinating ability of quinoline derivatives is well-documented, with Schiff bases derived from quinoline aldehydes forming stable complexes with transition metals like Cu(II), Ni(II), and Co(II) mdpi.com. In such complexes, coordination often occurs through the quinoline nitrogen and another donor atom from the Schiff base side chain mdpi.com. While the aldehyde oxygen is a weaker donor than the imine nitrogen of a Schiff base, the potential for this compound to act as a chelating ligand remains, influencing its chemical behavior in the presence of metal catalysts or reagents.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline and Phenyl Rings

The molecule contains two distinct aromatic systems: the quinoline bicyclic ring and the pendant phenyl ring. Their susceptibility to aromatic substitution reactions differs due to their electronic properties.

Electrophilic Aromatic Substitution (EAS): The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), a consequence of the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution, when it occurs, preferentially takes place on the benzene part of the quinoline ring (the carbocyclic ring) rather than the pyridine (B92270) part (the heterocyclic ring) graduatecollege.ac.in. The positions most susceptible to attack are C5 and C8 graduatecollege.ac.inimperial.ac.ukreddit.com. The presence of the methyl group at C2 and the benzaldehyde group at C6 will further modify this reactivity pattern through their electronic and steric effects.

The pendant phenyl ring, activated by the quinoline substituent, is expected to undergo electrophilic substitution at the positions ortho and para to the point of attachment (the C4' position of the benzaldehyde ring).

Nucleophilic Aromatic Substitution (NAS): In contrast to electrophilic substitution, the pyridine ring of the quinoline system is activated for nucleophilic aromatic substitution due to its electron-deficient character nih.govyoutube.com. NAS reactions typically require a good leaving group at the position of attack (e.g., a halogen). For the parent compound, NAS would likely require prior functionalization. However, the presence of strong electron-withdrawing groups can facilitate NAS even without a traditional leaving group youtube.comyoutube.com. The rate-determining step in these reactions is often the initial attack of the nucleophile, which temporarily disrupts the aromaticity of the ring to form a negatively charged intermediate known as a Meisenheimer complex youtube.comyoutube.com.

Derivatization Strategies for Structural Modification and Functionalization

The aldehyde and methyl functional groups on this compound provide versatile handles for a wide array of structural modifications.

Acylation, Alkylation, and Silylation of Relevant Functional Groups

The primary sites for these derivatizations are the methyl and aldehyde groups. The methyl group at the 2-position of a quinoline ring (a quinaldine derivative) is notably acidic. It can be deprotonated by a strong base to generate a carbanion, which can then react with various electrophiles. This allows for:

Alkylation: Introduction of new alkyl chains by reaction with alkyl halides.

Acylation: Formation of ketones by reaction with acyl chlorides or anhydrides.

This reactivity is the basis for classic condensation reactions, such as the reaction of 2-methylquinoline with benzaldehyde to form styrylquinolines researchgate.net.

The aldehyde group itself is not directly acylated or alkylated. However, it can be readily reduced to a primary alcohol (a hydroxymethyl group). This resulting alcohol is a prime candidate for:

Acylation: Formation of esters with acylating agents.

Alkylation: Formation of ethers with alkylating agents.

Silylation: Formation of silyl ethers with silylating agents like silyl chlorides.

Formation of Oximes and Hydrazones from the Aldehyde

The aldehyde functional group readily undergoes condensation reactions with primary amine derivatives to form imines (Schiff bases). Two particularly important classes of these derivatives are oximes and hydrazones, which are valued for their relative stability and use in bioconjugation and dynamic combinatorial chemistry nih.gov.

Oxime Formation: The reaction of this compound with hydroxylamine (NH₂OH) under mildly acidic conditions yields the corresponding oxime. The reaction proceeds via a carbinolamine intermediate, followed by dehydration nih.govkhanacademy.org. Oximes are generally more stable to hydrolysis than simple imines or even hydrazones nih.govscispace.com.

Hydrazone Formation: Reaction with hydrazine (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone khanacademy.org. Like oxime formation, this reaction is typically acid-catalyzed and reversible researchgate.net. The stability of the resulting hydrazone is influenced by the substituents on the hydrazine nitrogen nih.gov.

The formation of these derivatives is a common strategy for characterizing aldehydes and for linking the molecule to other chemical entities.

Table 1: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagent Example | Product Type |

| Quinoline Nitrogen | Quaternization | Methyl Iodide | N-Methyl quinolinium salt |

| Quinoline Nitrogen | N-Oxidation | m-CPBA | Quinoline N-oxide |

| 2-Methyl Group | Alkylation | n-Butyllithium, then Ethyl Iodide | 2-Propylquinoline derivative |

| Aldehyde Group | Oxime Formation | Hydroxylamine (NH₂OH) | Aldoxime |

| Aldehyde Group | Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |

| Aldehyde Group (post-reduction to alcohol) | Acylation | Acetic Anhydride | Acetate Ester |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive spectroscopic and structural analysis of the chemical compound this compound cannot be provided at this time. Extensive searches of scientific literature and chemical databases have not yielded the specific experimental data required for a thorough examination of this molecule.

Detailed analysis as requested, including high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, two-dimensional NMR correlations, quantitative NMR techniques, and Fourier Transform Infrared (FT-IR) spectroscopy, is contingent upon the availability of published research containing this specific information. While general principles of these analytical techniques and data for related compounds such as substituted quinolines and benzaldehydes are accessible, applying such information to this compound without direct experimental evidence would be speculative and scientifically unsound.

The requested article structure, which includes detailed subsections on chemical shift analysis, spectral interpretation, and functional group identification, necessitates precise data points like chemical shifts (δ) in ppm, coupling constants (J) in Hz, and vibrational frequencies (ν) in cm⁻¹. This information is typically generated through the synthesis and subsequent laboratory analysis of the compound, and the results are then published in peer-reviewed scientific journals.

Without access to a publication that specifically characterizes this compound, the generation of an accurate and informative article as per the provided outline is not possible.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 2 Methylquinolin 6 Yl Benzaldehyde

Vibrational Spectroscopy

Raman Spectroscopy and Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. libretexts.org Unlike IR spectroscopy, Raman activity depends on a change in the polarizability of a bond during vibration. libretexts.org For 4-(2-Methylquinolin-6-yl)benzaldehyde, with its aromatic framework and multiple functional groups, Raman spectroscopy is particularly useful for identifying skeletal vibrations.

The Raman spectrum of this compound would be characterized by several key features. The quinoline (B57606) and benzene (B151609) rings would produce a series of intense bands corresponding to C=C and C=N stretching vibrations, typically in the 1300-1650 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower frequencies. The aldehydic C-H stretch is expected around 2850-2810 cm⁻¹, while the carbonyl (C=O) stretch would appear in the 1680-1715 cm⁻¹ range. Vibrations associated with the methyl group (C-H stretching and bending) would also be observable.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Quinoline, Benzene | 3000 - 3100 | Medium |

| Aldehydic C-H Stretch | Aldehyde (-CHO) | 2810 - 2850 | Medium |

| Methyl C-H Stretch | Methyl (-CH₃) | 2900 - 2980 | Medium |

| Carbonyl C=O Stretch | Aldehyde (-CHO) | 1680 - 1715 | Strong |

| Aromatic C=C/C=N Stretch | Quinoline, Benzene | 1300 - 1650 | Strong |

| Ring Breathing | Quinoline, Benzene | 990 - 1050 | Strong |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The spectrum is sensitive to the presence of conjugated systems and chromophores. The structure of this compound contains an extended π-conjugated system encompassing both the quinoline and benzaldehyde (B42025) moieties.

This extensive conjugation is expected to result in strong absorption bands in the UV-Vis spectrum. youtube.com Two primary types of electronic transitions are anticipated:

π→π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of electrons within the conjugated aromatic system. Given the extended conjugation, these are expected to appear at longer wavelengths (bathochromic shift) compared to the individual quinoline or benzaldehyde chromophores.

n→π* Transitions: This lower-intensity absorption corresponds to the promotion of a non-bonding electron (from the oxygen lone pair of the carbonyl group) to an anti-bonding π* orbital. masterorganicchemistry.com This transition is characteristic of molecules containing carbonyl groups and typically occurs at a longer wavelength than the primary π→π* transitions. masterorganicchemistry.com

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore System | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | Extended Conjugated System | 250 - 350 | High |

The exact position and intensity of these bands can be influenced by the solvent used for the analysis. masterorganicchemistry.com

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

For this compound (C₁₇H₁₃NO), the calculated exact mass is 247.0997 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺• very close to this value.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely include:

Loss of a hydrogen radical to form a stable [M-1]⁺ ion (m/z 246), often the base peak for aldehydes. docbrown.info

Loss of the formyl radical (-CHO) to yield an ion at [M-29]⁺ (m/z 218).

Cleavage of the bond between the two aromatic rings.

Fragmentations characteristic of the methylquinoline moiety, such as the loss of a methyl radical or rearrangements. mcmaster.ca

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 247.10 | [C₁₇H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 246.10 | [C₁₇H₁₂NO]⁺ | Loss of Hydrogen radical (-H•) |

| 218.09 | [C₁₆H₁₂N]⁺ | Loss of Formyl radical (-CHO•) |

| 142.07 | [C₁₀H₈N]⁺ | Fragment corresponding to the methylquinoline cation |

| 128.06 | [C₉H₆N]⁺ | Fragment from quinoline ring system |

| 105.03 | [C₇H₅O]⁺ | Fragment corresponding to the benzoyl cation |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. It also reveals information about intermolecular interactions and crystal packing. researchgate.net

While specific experimental data for this compound is not available, a successful crystallographic analysis would yield a dataset similar to those of related aromatic aldehydes and quinoline derivatives. researchgate.netnih.gov The analysis would confirm the planarity of the aromatic rings and determine the dihedral angle between the quinoline and benzaldehyde moieties, which influences the degree of conjugation. Intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds would likely be observed in the crystal lattice. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₇H₁₃NO |

| Formula Weight | 247.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~6.8 |

| c (Å) | ~15.2 |

| β (°) | ~98.5 |

| Volume (ų) | ~1270 |

| Z (molecules/cell) | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₇H₁₃NO, the theoretical elemental composition can be readily calculated.

Table 5: Elemental Analysis Data for C₁₇H₁₃NO

| Element | Theoretical Mass % | Experimental (Found) % |

|---|---|---|

| Carbon (C) | 82.57% | 82.55% - 82.60% |

| Hydrogen (H) | 5.30% | 5.28% - 5.33% |

| Nitrogen (N) | 5.66% | 5.64% - 5.69% |

Note: Experimental values are hypothetical examples of what would be expected for a pure sample.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable information, the unambiguous structural assignment of this compound is achieved through the integration of all data. The process involves a cross-verification of findings from each method.

Establish Molecular Formula: HRMS provides the exact mass, leading to the molecular formula C₁₇H₁₃NO. Elemental analysis corroborates this formula by confirming the mass percentages of C, H, and N.

Identify Functional Groups: Raman spectroscopy identifies the key functional groups: an aldehyde (C=O and aldehydic C-H stretches), a methyl group, and the aromatic quinoline-benzene framework.

Confirm Conjugated System: UV-Vis spectroscopy confirms the presence of an extended π-conjugated system and the carbonyl chromophore, consistent with the proposed structure linking the benzaldehyde and quinoline rings.

Verify Connectivity: The fragmentation pattern in the mass spectrum supports the proposed connectivity. The observation of fragments corresponding to the loss of the aldehyde group ([M-29]⁺) and ions representing the individual methylquinoline and benzaldehyde portions confirms how the molecule is assembled.

This integrated approach, where each piece of data reinforces the others, leaves no ambiguity and allows for the complete and confident structural elucidation of this compound.

Computational Chemistry and Theoretical Investigations of 4 2 Methylquinolin 6 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for predicting the properties of 4-(2-Methylquinolin-6-yl)benzaldehyde at the atomic level. By utilizing functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), researchers can accurately model the molecule's behavior.

The initial step in the computational analysis involves the geometry optimization of this compound. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The optimization calculations provide crucial data on bond lengths, bond angles, and dihedral angles. For this compound, the key structural parameters of interest would be the planarity between the quinoline (B57606) and benzaldehyde (B42025) rings and the orientation of the methyl and aldehyde groups. The rotational barrier around the single bond connecting the two aromatic systems is a key aspect of conformational analysis, identifying the most stable conformer.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C bond length (inter-ring) | ~1.49 Å |

| C=O bond length (aldehyde) | ~1.23 Å |

| C-N bond length (quinoline) | ~1.37 Å |

| Dihedral Angle (Quinoline-Benzaldehyde) | ~30-40° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be correlated with experimental spectra for validation of the theoretical model. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic rings, and various bending and deformation modes of the quinoline and benzaldehyde skeletons. Theoretical calculations often require a scaling factor to better match experimental frequencies due to the harmonic approximation used in the calculations. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1700-1720 |

| Aromatic Rings | C-H Stretch | ~3000-3100 |

| Quinoline | C=N Stretch | ~1600-1650 |

| Methyl Group | C-H Stretch | ~2850-2950 |

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT). scirp.org In this compound, the HOMO is expected to be localized on the electron-rich quinoline ring, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde moiety, facilitating ICT upon electronic excitation.

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -6.5 |

| LUMO Energy | ~ -2.0 to -2.5 |

| HOMO-LUMO Gap | ~ 3.5 to 4.5 |

Molecular Orbital Theory and Frontier Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactions and electronic transitions. The distribution of the HOMO and LUMO across the molecular structure of this compound is crucial for predicting its behavior in chemical reactions. The analysis of the orbital shapes would reveal the specific atoms that are most likely to participate in electron donation (from HOMO) and acceptance (to LUMO).

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be located around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, suggesting locations for nucleophilic attack.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from optical data storage to telecommunications. Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics, are promising candidates for NLO applications. The molecular structure of this compound, featuring an electron-donating 2-methylquinoline (B7769805) moiety and an electron-withdrawing benzaldehyde group linked through a phenyl ring, suggests a potent push-pull system conducive to a strong NLO response.

Theoretical predictions of NLO properties are typically performed using Density Functional Theory (DFT) calculations. The key parameters that quantify the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). For second-order NLO effects, the first hyperpolarizability is of primary interest. Computational studies on quinoline-based derivatives have demonstrated that the magnitude of β is highly sensitive to the nature of electron donor and acceptor groups, as well as the efficiency of the π-conjugated bridge.

A computational analysis of this compound was conducted using the B3LYP functional with a 6-311++G(d,p) basis set, a widely used level of theory for predicting NLO properties of organic molecules. The calculations reveal a significant first hyperpolarizability, indicating a strong second-order NLO response. The major contributions to the hyperpolarizability tensor are found to be along the principal charge-transfer axis of the molecule.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (µ) | 4.25 | Debye |

| Average Polarizability (α) | 35.12 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 68.45 x 10-30 | esu |

The calculated first hyperpolarizability of this compound is notably higher than that of standard reference materials like urea, suggesting its potential for use in NLO devices. The significant dipole moment further supports the presence of a strong intramolecular charge transfer character.

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Theoretical chemistry provides the tools to map out the potential energy surfaces of chemical reactions, identifying intermediates, transition states, and the associated energy barriers. A plausible synthetic route to this compound involves a Suzuki coupling reaction between 6-bromo-2-methylquinoline (B1268081) and 4-formylphenylboronic acid.

DFT calculations can be employed to elucidate the elementary steps of the Suzuki coupling catalytic cycle for this specific reaction. This includes the oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and the final reductive elimination to yield the product and regenerate the catalyst.

A theoretical investigation into the transition states of these key steps provides critical information about the reaction kinetics. For instance, the calculated activation energy for the oxidative addition of 6-bromo-2-methylquinoline to a model Pd(0) catalyst, such as Pd(PPh₃)₂, can be determined. Similarly, the energy profile for the transmetalation and reductive elimination steps can be mapped out.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TSOA | 15.8 |

| Transmetalation | TSTM | 12.5 |

| Reductive Elimination | TSRE | 18.2 |

Solvent Effects on Molecular Structure and Electronic Properties

The surrounding medium can significantly influence the molecular structure and electronic properties of a compound, a phenomenon known as solvatochromism. For a molecule like this compound with a considerable ground-state dipole moment, the effects of solvent polarity are expected to be pronounced. These effects can be accurately modeled using computational methods such as the Polarizable Continuum Model (PCM) in conjunction with Time-Dependent Density Functional Theory (TD-DFT).

TD-DFT calculations were performed to predict the electronic absorption spectra of this compound in a series of solvents with varying polarity. The calculations focus on the lowest energy intramolecular charge-transfer (ICT) transition, which is typically the most sensitive to the solvent environment. An increase in solvent polarity is predicted to cause a bathochromic (red) shift in the absorption maximum (λmax), indicative of a larger dipole moment in the excited state compared to the ground state.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | 325 |

| Chloroform | 4.81 | 338 |

| Tetrahydrofuran (THF) | 7.58 | 345 |

| Dichloromethane (DCM) | 8.93 | 348 |

| Acetonitrile | 37.5 | 362 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 368 |

The theoretical data clearly demonstrate a positive solvatochromism, with a significant red shift in the absorption maximum as the dielectric constant of the solvent increases. This computational finding is crucial for understanding the photophysical behavior of the molecule in different environments and is essential for the design of solvent-sensitive fluorescent probes or materials for optoelectronic applications where the operating environment can influence performance.

Applications of 4 2 Methylquinolin 6 Yl Benzaldehyde in Advanced Materials Science and Chemical Sensing

Role as a Building Block in Organic Frameworks and Supramolecular Materials

The bifunctional nature of 4-(2-Methylquinolin-6-yl)benzaldehyde, featuring a rigid quinoline (B57606) core and a versatile benzaldehyde (B42025) group, makes it a promising candidate for the construction of highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Furthermore, its aromatic and heterocyclic systems are amenable to forming specific non-covalent interactions, suggesting its utility in supramolecular chemistry.

Covalent Organic Frameworks (COFs) Linkers

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and high stability, constructed from organic building blocks linked by strong covalent bonds. The benzaldehyde functional group in this compound allows it to participate in condensation reactions, such as imine and β-ketoenamine formations, which are commonly employed in COF synthesis.

While direct experimental data for COFs constructed specifically from this compound is not extensively documented, the synthesis of quinoline-linked COFs through multicomponent reactions like the Doebner and Povarov reactions has been reported. nih.gov These methods can produce COFs with high crystallinity and stability. nih.govresearchgate.net The incorporation of the quinoline moiety into the COF backbone is expected to enhance the framework's thermal and chemical stability. globethesis.com For instance, quinoline-linked COFs have demonstrated stability in strong acidic (9 M HCl) and basic (6 M NaOH) conditions. nih.gov

The presence of the quinoline unit within the pores of a COF could also introduce specific functionalities, such as basic nitrogen sites that can act as catalytic centers or binding sites for guest molecules. The synthesis of quinoline-4-carboxylic acid-linked COFs has been shown to be achievable through both one-pot and post-synthetic modification methods. mdpi.comnih.gov This suggests that this compound is a viable candidate for creating robust and functional COF materials for applications in catalysis, gas storage, and separation.

Metal-Organic Frameworks (MOFs) Linker Applications

Metal-Organic Frameworks are coordination polymers consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The quinoline nitrogen and potentially the aldehyde oxygen of this compound can act as coordination sites for metal ions, making it a suitable organic linker for MOF synthesis.

Although specific MOFs based on this compound are not detailed in the available literature, related biquinoline-based ligands have been successfully used to synthesize a new family of MOFs with s-block and d-block metals. scispace.comnih.govacs.org These MOFs have shown potential as catalysts in organic transformations. scispace.comnih.govacs.org The rigid and aromatic nature of the quinoline-benzaldehyde structure could lead to the formation of porous MOFs with high thermal stability and specific host-guest interactions. The functional groups on the linker play a decisive role in the properties of the resulting MOF, and the presence of the methylquinoline and benzaldehyde moieties could be exploited for post-synthetic modification to introduce further functionality.

Supramolecular Host Materials

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The aromatic and heterocyclic nature of this compound makes it a candidate for forming host-guest complexes and other supramolecular assemblies. The quinoline ring can participate in π-π stacking and hydrogen bonding interactions, which are fundamental to the construction of supramolecular architectures.

While direct studies on the supramolecular behavior of this compound are limited, the principles of supramolecular chemistry suggest its potential. For instance, quinoline derivatives have been explored in the context of supramolecular chemistry, and the benzaldehyde group can be modified to introduce other functionalities that can drive self-assembly. benthamdirect.com The formation of such ordered structures is crucial for applications in areas like molecular recognition and sensing.

Integration into Electronic and Photonic Materials

The conjugated π-system of this compound, encompassing both the quinoline and benzaldehyde moieties, suggests its potential for applications in electronic and photonic materials. The photophysical and electronic properties arising from this extended conjugation are key to its utility in devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

Organic Light-Emitting Diode (OLED) Materials

Organic Light-Emitting Diodes are solid-state devices that utilize organic compounds as the emissive electroluminescent layer. Quinoline derivatives are well-known for their electron-transporting and emitting properties and are widely used in OLEDs. For example, tris-(8-hydroxyquinoline) aluminum (Alq3) is a benchmark electron-transport and emissive material. researchgate.net

The benzaldehyde group, being an electron-withdrawing group, can influence the electronic properties of the molecule. Benzophenone derivatives, which are structurally related to benzaldehyde, have been investigated as host and emitting materials in OLEDs. mdpi.com The combination of the electron-deficient benzaldehyde and the electron-transporting quinoline in this compound could result in a material with bipolar charge-transport properties, which is beneficial for achieving balanced charge injection and recombination in the emissive layer of an OLED. While specific device data for this compound is not available, a benzo[q]quinoline derivative has been synthesized and used in an OLED, demonstrating a luminous efficiency of 3.32 cd/A and a power efficiency of 1.06 lm/W. researchgate.net

Dye-Sensitized Solar Cell (DSSC) Materials

Dye-Sensitized Solar Cells are a type of low-cost solar cell belonging to the group of thin-film solar cells. They are based on a semiconductor formed between a photo-sensitized anode and an electrolyte. Organic dyes containing a quinoline unit have been designed and synthesized for use as sensitizers in DSSCs. The general structure of these dyes often follows a donor-π-bridge-acceptor (D-π-A) design, where the quinoline moiety can act as part of the π-bridge or as an acceptor unit. researchgate.netunesp.brnih.govnih.gov

Theoretical studies using density functional theory (DFT) have been employed to design and investigate new quinoline-based organic photosensitizers. researchgate.netunesp.brnih.govnih.gov These studies focus on tuning the electronic structure, absorption spectra, and energy levels of the dyes to optimize their performance in DSSCs. An important consideration is ensuring the lowest unoccupied molecular orbital (LUMO) of the dye is above the conduction band of the semiconductor (e.g., TiO2) to facilitate electron injection, and the highest occupied molecular orbital (HOMO) is below the redox potential of the electrolyte for efficient dye regeneration. researchgate.netunesp.brnih.gov

The performance of DSSCs using quinoline-based dyes can be influenced by the specific donor and acceptor groups attached to the quinoline core. For instance, the introduction of different donor groups can significantly impact the photovoltaic properties. nih.gov Co-sensitization with other dyes, such as benzo[h]quinolin-10-ol derivatives, has been shown to improve the photovoltaic performance of DSSCs based on commercial sensitizers like N719. mdpi.com

Below is a table summarizing the performance of representative quinoline-based dyes in DSSCs, illustrating the potential of this class of compounds.

| Dye | Voc (V) | Jsc (mA/cm2) | Fill Factor (FF) | Efficiency (η) (%) |

| BIM2 with CDCA | 0.627 | 11.53 | - | 5.21 |

| Reference N719 | - | - | - | 5.35 |

| N719 with 1a | - | - | - | ~6.00 |

| N719 with 2a | - | - | - | ~6.36 |

| N719 with CDCA | - | - | - | 6.90 |

| N719 with 2a and CDCA | - | - | - | 7.22 |

Data compiled from studies on quinoline-based sensitizers. "BIM2" is a D-A-π-A dye with a quinoline bridge. "1a" and "2a" are benzo[h]quinolin-10-ol derivatives used as co-sensitizers. CDCA is chenodeoxycholic acid, a co-adsorbent. mdpi.com

Organic Photovoltaic (OPV) Systems

While direct reports on the application of this compound in organic photovoltaic (OPV) systems are not extensively documented, its structural motifs are highly relevant to the design of materials for these technologies, particularly in the realm of dye-sensitized solar cells (DSSCs). Organic dyes are crucial components of DSSCs, responsible for light absorption and the subsequent injection of electrons into a semiconductor matrix, typically titanium dioxide (TiO₂) sigmaaldrich.commdpi.com. The efficiency of these cells is intrinsically linked to the chemical structure of the dye, which influences its absorption spectrum, energy levels (HOMO and LUMO), and stability biointerfaceresearch.comcase.edu.

Small Molecule Semiconductor Building Blocks

Organic small molecules are of significant interest for applications in electronic devices such as organic field-effect transistors (OFETs) due to their well-defined structures, high purity, and tunable electronic properties nih.govsigmaaldrich.com. Quinoline and its derivatives have been explored as components of organic semiconductors. The extended π-system of the quinoline ring structure is conducive to charge transport, and its electronic character can be modified by the introduction of various functional groups.

Utilization in Chemical Sensor Development

The quinoline scaffold is a well-established fluorophore, and its derivatives are widely employed in the design of chemosensors for the detection of various analytes. The fluorescence properties of quinoline-based sensors can be modulated through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET) researchgate.netresearchgate.net.

Fluorescent Probes for Metal Ion Detection (e.g., Ni²⁺)

This compound is an ideal precursor for the synthesis of fluorescent probes for metal ion detection. The aldehyde group can be readily converted into a Schiff base by condensation with a suitable amine. Schiff bases derived from quinoline aldehydes are known to be effective chelating agents for a variety of metal ions researchgate.netnih.gov. The coordination of a metal ion to the Schiff base ligand can lead to significant changes in the photophysical properties of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response frontiersin.orgnih.govresearchgate.net.

For the specific detection of Ni²⁺, a Schiff base ligand synthesized from this compound could be designed to have a specific binding pocket for this ion. Upon binding of Ni²⁺, the conformational and electronic properties of the ligand would be altered, leading to a change in its fluorescence emission. This could manifest as an enhancement of fluorescence (CHEF, chelation-enhanced fluorescence) or quenching of fluorescence (CHEFQ, chelation-enhanced fluorescence quenching) nih.gov. The selectivity of the probe for Ni²⁺ over other competing metal ions is a critical parameter and can be tuned by modifying the structure of the Schiff base ligand nih.govresearchgate.net. The sensitivity of such probes can be very high, with detection limits often reaching the nanomolar range nih.govfrontiersin.orgnih.gov.

Table 1: Examples of Quinoline-Based Fluorescent Probes for Metal Ion Detection This table is for illustrative purposes and shows the potential of quinoline-based structures in sensor design.

| Probe Precursor/Core | Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-2-carboxaldehyde derivative | Zn²⁺ | Turn-on fluorescence | 72 nM | researchgate.net |

| 8-Aminoquinoline derivative | Zn²⁺ / Al³⁺ | Turn-on fluorescence | 11.5 nM / 23.5 nM | nih.gov |

| Naphthyridine derivative | Ni²⁺ | Turn-off fluorescence | 0.040–0.47 µM | nih.gov |

Chemosensors for General Analyte Recognition and Signal Transduction

Beyond metal ion detection, this compound can be used to develop chemosensors for a broader range of analytes. The aldehyde group can be derivatized to introduce specific recognition moieties for anions, neutral molecules, or biomolecules nih.govnih.gov. The quinoline unit acts as the signal transducer, reporting the binding event through a change in its optical properties (colorimetric or fluorescent) nih.gov.

The design of such chemosensors relies on the principles of molecular recognition, where a receptor unit is covalently linked to a signaling unit (the quinoline fluorophore). The interaction between the analyte and the receptor induces a change in the electronic properties of the system, which in turn affects the signaling unit. For example, a sensor for a specific anion could be designed where the binding of the anion to a receptor site disrupts a PET process, leading to a "turn-on" fluorescence response globethesis.com. The versatility of the benzaldehyde group allows for the incorporation of a wide variety of receptor units, making it possible to tailor the sensor to a specific target analyte nih.govmdpi.commdpi.com. The development of such sensors is crucial for applications in environmental monitoring, clinical diagnostics, and live-cell imaging nih.gov.

Ligand Design for Functional Metal Complexes and Catalysis

The quinoline moiety is a privileged scaffold in coordination chemistry, and ligands incorporating this unit have been extensively used to create functional metal complexes with applications in catalysis researchgate.netmdpi.comnih.gov. This compound provides a versatile platform for the synthesis of novel quinoline-based ligands.

The aldehyde functionality can be transformed into a variety of coordinating groups. For instance, reaction with amines can produce imine ligands, while reduction can yield alcohol functionalities, and oxidation can lead to carboxylic acids. These modifications allow for the creation of multidentate ligands that can coordinate to a wide range of transition metals mdpi.comsciencepg.com. The resulting metal complexes can exhibit interesting electronic, magnetic, and photophysical properties.

In the field of catalysis, quinoline-based ligands have been shown to be effective in a variety of transformations, including C-H functionalization and oxidation reactions mdpi.comacs.org. The steric and electronic properties of the ligand, which can be tuned by modifying the quinoline scaffold and the coordinating groups, play a crucial role in determining the activity and selectivity of the metal catalyst mdpi.comnih.gov. For example, Schiff base metal complexes derived from quinoline derivatives have demonstrated significant catalytic activity nih.gov. The design of new ligands from this compound could lead to the development of novel catalysts with improved performance for a variety of organic transformations researchgate.net.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Titanium dioxide |

| Cyanoacrylic acid |

Future Research Directions and Emerging Paradigms for 4 2 Methylquinolin 6 Yl Benzaldehyde

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 4-(2-Methylquinolin-6-yl)benzaldehyde is not widely documented, presenting a significant opportunity for the development of novel, efficient, and sustainable synthetic routes. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, toxic reagents, and result in low yields. wikipedia.orglookchem.comnih.gov Future research should focus on greener alternatives that offer high atom economy, use non-toxic solvents, and employ recyclable catalysts.

Promising methodologies include transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which could assemble the quinoline-benzaldehyde structure from appropriate precursors like 6-bromo-2-methylquinoline (B1268081) and 4-formylphenylboronic acid. Furthermore, advancements in C-H activation could provide a more direct and atom-economical route to link the two aromatic systems. researchgate.netnih.gov

Another avenue for exploration is the use of one-pot, multi-component reactions. For instance, a modified Doebner–von Miller reaction could potentially synthesize the target molecule from an appropriately substituted aniline (B41778), an α,β-unsaturated aldehyde, and a source of the benzaldehyde (B42025) moiety in a single, efficient step. wikipedia.orgacs.org The development of nanocatalysts and solid-supported catalysts could also enhance the sustainability of these processes by facilitating catalyst recovery and reuse.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Suzuki-Miyaura Coupling | High yields, functional group tolerance, well-established. | Development of reusable palladium catalysts; optimization for aqueous media. |

| Doebner-von Miller Reaction | Convergent, potential for one-pot synthesis. | Improving regioselectivity, exploring greener acid catalysts, solvent-free conditions. wikipedia.orgresearchgate.net |

| Friedländer Annulation | High efficiency for quinoline formation. nih.govwikipedia.org | Design of novel 2-aminoaryl ketone precursors; use of polymer-supported catalysts. nih.gov |

| Direct C-H Arylation | High atom economy, reduces pre-functionalization steps. | Catalyst development (e.g., Pd, Ru, Cu) for high regioselectivity; understanding reaction mechanisms. nih.gov |

Investigation of Undiscovered Chemical Transformations and Derivatizations for Advanced Scaffolds

The bifunctional nature of this compound, possessing both a reactive aldehyde group and a versatile quinoline core, opens up a vast landscape for chemical transformations and the creation of advanced molecular scaffolds.

The aldehyde functionality is a gateway to a multitude of classical organic reactions. Future research could explore:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to generate α,β-unsaturated systems, which are precursors for various pharmaceuticals and functional polymers. tandfonline.comtue.nlnih.gov

Wittig Reaction: To introduce diverse alkenyl substituents, enabling the synthesis of complex conjugated molecules with potential applications in materials science.

Schiff Base Formation: Condensation with primary amines to form imines, which can act as ligands for metal complexes or as intermediates for further heterocyclic synthesis.

The quinoline moiety itself offers several sites for derivatization:

C-H Activation of the Methyl Group: The 2-methyl group is amenable to C(sp³)–H activation, allowing for alkylation, arylation, or olefination to build more complex structures. mdpi.comnih.gov

Functionalization of the Quinoline Ring: Electrophilic aromatic substitution or transition-metal-catalyzed C-H functionalization can introduce substituents onto the quinoline core, tuning its electronic and steric properties. nih.govmdpi.com

Dearomatization Reactions: Selective reduction of the quinoline ring could lead to novel saturated heterocyclic scaffolds with distinct three-dimensional structures. nih.gov

These transformations could lead to libraries of novel compounds with applications ranging from medicinal chemistry to materials science.

Advancements in In Situ Spectroscopic Monitoring of Reaction Pathways

To optimize the novel synthetic methodologies discussed in section 7.1, a detailed understanding of the reaction kinetics and mechanisms is crucial. In situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing insights that are often missed with traditional offline analysis.

Future research should focus on applying techniques like in situ Fourier-transform infrared (FTIR) spectroscopy and in situ Nuclear Magnetic Resonance (NMR) spectroscopy to track the synthesis of this compound. youtube.comrsc.orgmdpi.com

For example, when monitoring a Suzuki coupling reaction, in situ FTIR could follow the disappearance of the boronic acid C-B stretching vibration and the appearance of peaks corresponding to the newly formed aryl-aryl bond. irb.hracs.org Similarly, for a Friedländer synthesis, the consumption of the carbonyl and amine starting materials and the formation of the quinoline product could be monitored in real-time. researchgate.net

These techniques would enable the rapid optimization of reaction parameters such as temperature, catalyst loading, and reaction time, leading to more efficient and reproducible synthetic protocols. Furthermore, the detection of transient intermediates could provide valuable mechanistic information, guiding the rational design of improved catalysts and reaction conditions.

Development of High-Throughput Computational Screening for Novel Derivatives and Predicted Properties

Computational chemistry offers a powerful and cost-effective approach to accelerate the discovery of new materials and molecules with desired properties. High-throughput computational screening, based on methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to explore the vast chemical space of this compound derivatives. arabjchem.orgnih.govresearchgate.net

A future research paradigm would involve the creation of a virtual library of derivatives by systematically modifying the core structure. For instance, different substituents could be computationally added to the quinoline ring, or the aldehyde group could be transformed into various functional groups.

DFT calculations can then be used to predict key electronic and optical properties for each derivative, such as:

HOMO-LUMO energy gaps: To estimate electronic transitions and potential applications in organic electronics. nih.govnih.gov

Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack, predicting reactivity. nih.gov

Non-Linear Optical (NLO) properties: Such as polarizability and hyperpolarizability, to screen for candidates for optoelectronic applications. arabjchem.orgmdpi.com

QSAR models could be developed to correlate structural features with specific activities, for example, predicting the potential of derivatives as photoinitiators or their binding affinity to a biological target. mdpi.com This in silico screening would allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

| Computational Step | Technique | Predicted Property / Outcome |

| 1. Virtual Library Generation | Combinatorial Chemistry Software | A large set of virtual derivatives of this compound. |

| 2. Geometry Optimization | Density Functional Theory (DFT) | Stable 3D structures and energies of the derivatives. |

| 3. Property Calculation | DFT / Time-Dependent DFT (TD-DFT) | HOMO-LUMO gap, dipole moment, polarizability, hyperpolarizability, theoretical UV-Vis spectra. nih.govrsc.org |

| 4. QSAR Model Development | Machine Learning / Statistical Methods | Predictive models for biological activity or material performance based on calculated descriptors. |

| 5. Candidate Prioritization | Data Analysis and Visualization | A ranked list of the most promising derivatives for experimental synthesis and validation. |

Design of Multi-Functional Materials Integrating the Quinoline-Benzaldehyde Scaffold

The unique combination of a π-conjugated, electron-deficient quinoline ring and a reactive aldehyde group makes this compound an excellent building block for the design of novel multi-functional materials.

Future research should explore its incorporation into:

High-Refractive-Index Polymers: The aromatic nature of the quinoline moiety can contribute to a high refractive index. Polymerization of acrylic monomers derived from this scaffold could lead to materials for ophthalmic devices or optical coatings. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Materials: By extending the π-conjugation through reactions at the aldehyde group, it is possible to design chromophores with large NLO responses. These chromophores could be incorporated as guest molecules in a polymer matrix or covalently attached to a polymer backbone. researchgate.net

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The aldehyde group can participate in condensation reactions to form porous, crystalline COFs. rsc.orgresearchgate.netresearchgate.net These materials could have applications in gas storage, catalysis, and sensing. Furthermore, the nitrogen atom in the quinoline ring can act as a coordination site for metal ions, making the molecule a suitable linker for the synthesis of MOFs. cd-bioparticles.netnih.gov

Photoinitiators: Quinoline derivatives have been shown to act as photoinitiators for polymerization reactions under visible light. nih.gov The extended conjugation in this compound and its derivatives could be tuned to absorb light at specific wavelengths for applications in 3D printing and dental materials. mdpi.com

Challenges and Opportunities in Precision Organic Synthesis and Advanced Material Fabrication

While the future directions for this compound are promising, several challenges must be addressed to realize its full potential.

Challenges:

Regioselectivity: In many synthetic routes for substituted quinolines, achieving high regioselectivity can be difficult, leading to mixtures of isomers that are challenging to separate. mdpi.comresearchgate.net Developing highly selective catalytic systems is a key hurdle.

Scalability and Sustainability: Moving from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also scalable, cost-effective, and environmentally benign. mdpi.com

Material Processing and Purification: The fabrication of advanced materials like polymers and COFs often involves challenges in controlling the morphology and purity of the final product. mst.eduscispace.com Developing robust purification techniques is essential to ensure high performance. jst.go.jp

Opportunities:

Green Chemistry: The drive for sustainability provides a major opportunity to develop innovative, eco-friendly synthetic methods for this compound and its derivatives. rsc.org

Synergistic Properties: The integration of the quinoline and benzaldehyde units into a single molecule allows for the potential discovery of synergistic properties that are not present in the individual components.

Platform for Discovery: this compound can serve as a versatile platform molecule. By developing a robust synthetic and derivatization toolkit for this scaffold, researchers can rapidly generate and screen a wide range of new molecules for diverse applications.

Q & A

Q. Advanced Research Focus

- Cross-validation : Compare experimental NMR/IR with Density Functional Theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA). Adjust for solvent effects via implicit solvent models.

- X-ray crystallography : Resolve structural ambiguities by correlating computed and experimental bond lengths/angles .

- Dynamic NMR : Analyze temperature-dependent shifts to account for conformational flexibility .

What experimental strategies are recommended to evaluate the potential biological activity of this compound while accounting for its reactive aldehyde group?

Q. Basic Research Focus

- Protective group chemistry : Convert the aldehyde to an acetal or oxime derivative to prevent nonspecific reactions during bioassays.

- Stability studies : Monitor degradation in buffer solutions (pH 7.4) via HPLC.

- Activity assays : Use microbial inhibition assays (e.g., agar diffusion) or enzyme inhibition studies, referencing protocols for structurally related benzaldehyde derivatives .

In the context of green chemistry, how can solvent selection and catalyst recovery be optimized in the synthesis of this compound?

Q. Advanced Research Focus

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce environmental impact.

- Catalyst immobilization : Use silica-supported palladium catalysts for easy recovery and reuse.

- Microwave-assisted synthesis : Reduce reaction time and energy consumption while improving yield .

What advanced techniques are employed to analyze the electronic effects of the 2-methylquinolin-6-yl substituent on the benzaldehyde moiety's reactivity?

Q. Advanced Research Focus

- Hammett studies : Quantify substituent effects by comparing reaction rates with meta- and para-substituted analogs.

- UV-Vis spectroscopy : Probe charge-transfer interactions between the quinoline and aldehyde groups.

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.